

Application Note: Mass Spectrometry

Fragmentation Analysis of 1,1-Diethoxybutane-d10

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Compound of Interest

Compound Name: 1,1-Diethoxybutane-d10

Cat. No.: B15597596

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1-Diethoxybutane is a common acetal used in various chemical syntheses. Its deuterated isotopologue, **1,1-Diethoxybutane-d10**, in which the two ethyl groups are fully deuterated, is a valuable internal standard for quantitative mass spectrometry-based assays. Understanding its fragmentation pattern is crucial for developing robust analytical methods, enabling accurate quantification and structural elucidation. This application note details the characteristic electron ionization (EI) mass spectrometry fragmentation pattern of **1,1-Diethoxybutane-d10** and provides a general protocol for its analysis.

Acetal fragmentation in EI-MS is typically initiated by the loss of an electron from one of the oxygen atoms, followed by α -cleavage, a prevalent pathway for ethers and related compounds. [1][2] This process leads to the formation of a stable oxonium ion. Due to the high stability of the resulting fragment ions, the molecular ion peak for acetals is often weak or entirely absent. [1][3]

Experimental Protocol

This section outlines a general procedure for the analysis of **1,1-Diethoxybutane-d10** using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of **1,1-Diethoxybutane-d10** in methanol.
- Dilute the stock solution to a final concentration of 10 µg/mL with methanol for GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

- GC System: Agilent 8890 GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL.
- Injection Mode: Split (10:1).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 250°C.
 - Hold: 5 minutes at 250°C.

3. Mass Spectrometry (MS) Conditions:

- MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.
- Mass Range: m/z 30-200.
- Solvent Delay: 3 minutes.

Results and Discussion

The mass spectrum of **1,1-Diethoxybutane-d10** is characterized by several key fragment ions resulting from predictable cleavage patterns of the acetal moiety. The molecular weight of **1,1-Diethoxybutane-d10** (C₈H₈D₁₀O₂) is 156.28 g/mol. As is common with acetals, the molecular ion (M⁺) at m/z 156 is expected to be of very low abundance or absent.^{[1][3]}

The primary fragmentation pathways involve α -cleavage, leading to the loss of a deuterated ethyl radical or a deuterated ethoxy radical.

Major Fragmentation Pathways:

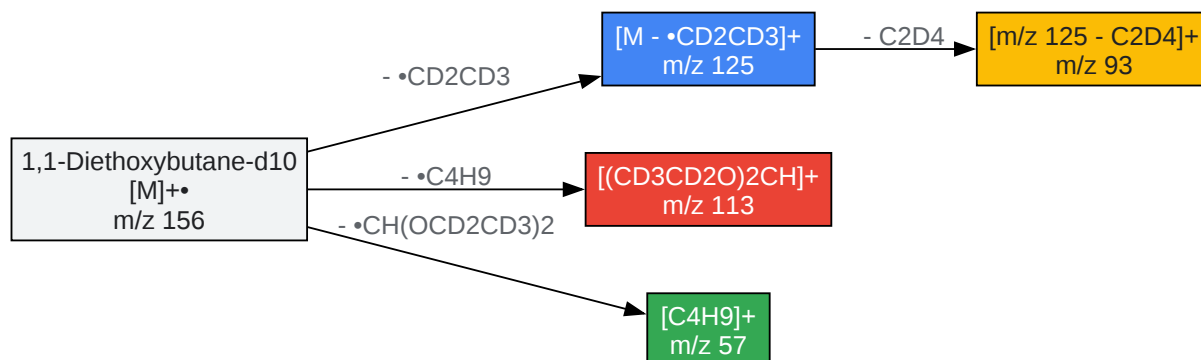
- Loss of a deuterated ethyl radical (-•CD₂CD₃): Alpha-cleavage of a C-C bond in one of the deuterated ethoxy groups results in the formation of a stable, resonance-stabilized oxonium ion at m/z 125. This is often the base peak in the spectrum of similar acetals.
- Loss of a deuterated ethoxy radical (-•OCD₂CD₃): Cleavage of a C-O bond leads to the formation of a resonance-stabilized cation at m/z 107.
- Formation of the diethoxymethyl cation: Cleavage of the bond between the acetal carbon and the butyl group can result in the formation of the deuterated diethoxymethyl cation at m/z 113.^[3]
- Further Fragmentation: The primary fragment ions can undergo subsequent fragmentation. For instance, the ion at m/z 125 can lose a molecule of deuterated ethene (C₂D₄) to yield a fragment at m/z 93.

Data Presentation

Table 1: Predicted Major Fragment Ions for **1,1-Diethoxybutane-d10**

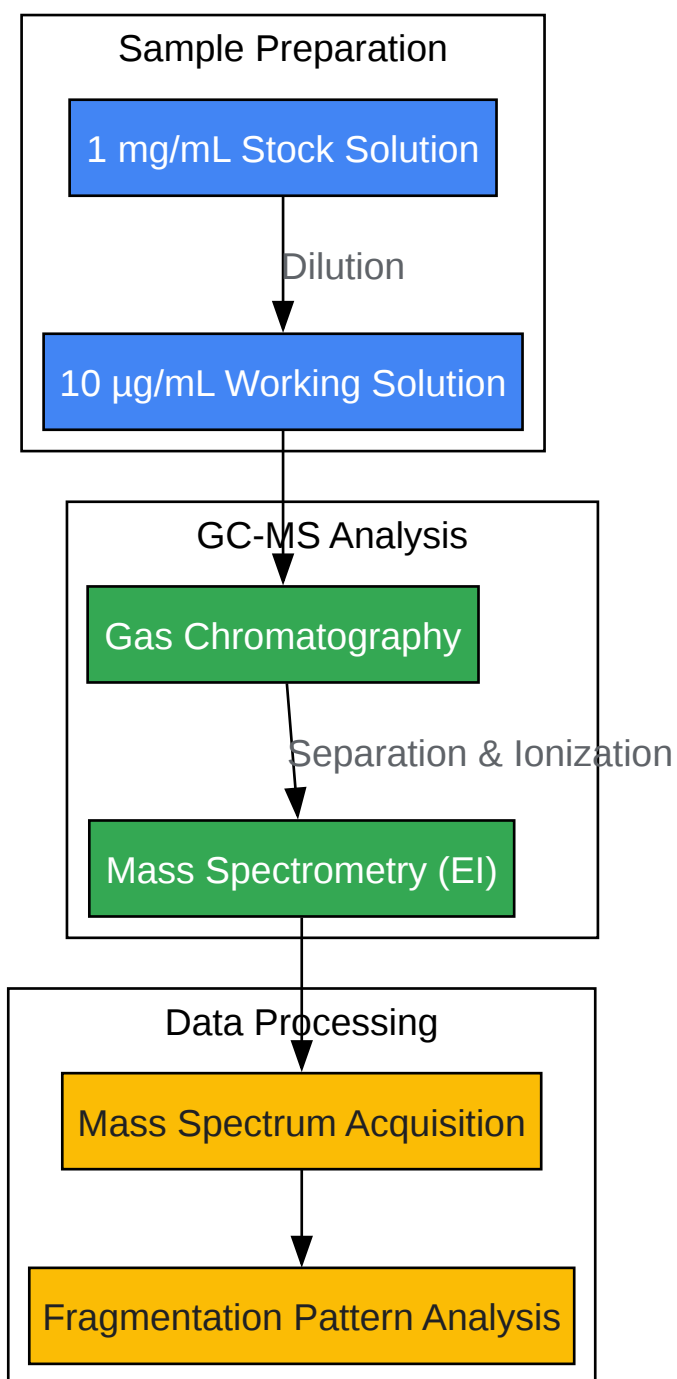
m/z	Proposed Fragment Ion	Neutral Loss	Relative Abundance (Predicted)
156	$[\text{CH}_3(\text{CH}_2)_3\text{CH}(\text{OCD}_2\text{CD}_3)_2]^+ \bullet$ (M ⁺)	-	Very Low
125	$[\text{CH}_3(\text{CH}_2)_3\text{CH}=\text{O}+\text{CD}_2\text{CD}_3]$	$\bullet\text{CD}_2\text{CD}_3$	High
113	$[(\text{CD}_3\text{CD}_2\text{O})_2\text{CH}]^+$	$\bullet(\text{CH}_2)_3\text{CH}_3$	Moderate
107	$[\text{CH}_3(\text{CH}_2)_3\text{CH}=\text{O}+\text{CD}_3]$	$\bullet\text{OCD}_2\text{CD}_3$	Moderate
93	$[\text{C}_4\text{H}_9\text{O}=\text{CD}_2]^+$	C_2D_4 from m/z 125	Moderate to Low
57	$[\text{C}_4\text{H}_9]^+$	$\bullet\text{CH}(\text{OCD}_2\text{CD}_3)_2$	Moderate

Visualizations



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Caption: Predicted major fragmentation pathway of **1,1-Diethoxybutane-d10**.



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Caption: General experimental workflow for GC-MS analysis.

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References

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